molecular formula C17H19N5OS B12589253 Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12589253
M. Wt: 341.4 g/mol
InChI Key: VYXYMHRVVPZLET-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of a triazinoindole precursor with a suitable thiol reagent under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- apart from similar compounds is its specific substitution pattern on the triazinoindole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-cyclopropyl-2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N5OS/c1-3-10-4-7-13-12(8-10)15-16(22(13)2)19-17(21-20-15)24-9-14(23)18-11-5-6-11/h4,7-8,11H,3,5-6,9H2,1-2H3,(H,18,23)

InChI Key

VYXYMHRVVPZLET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CC4)C

Origin of Product

United States

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